

EGFR-IN-31: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Egfr-IN-31*

Cat. No.: *B12428170*

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers. However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, necessitates the continuous discovery of novel inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of **EGFR-IN-31**, a potent EGFR inhibitor.

Core Compound Data

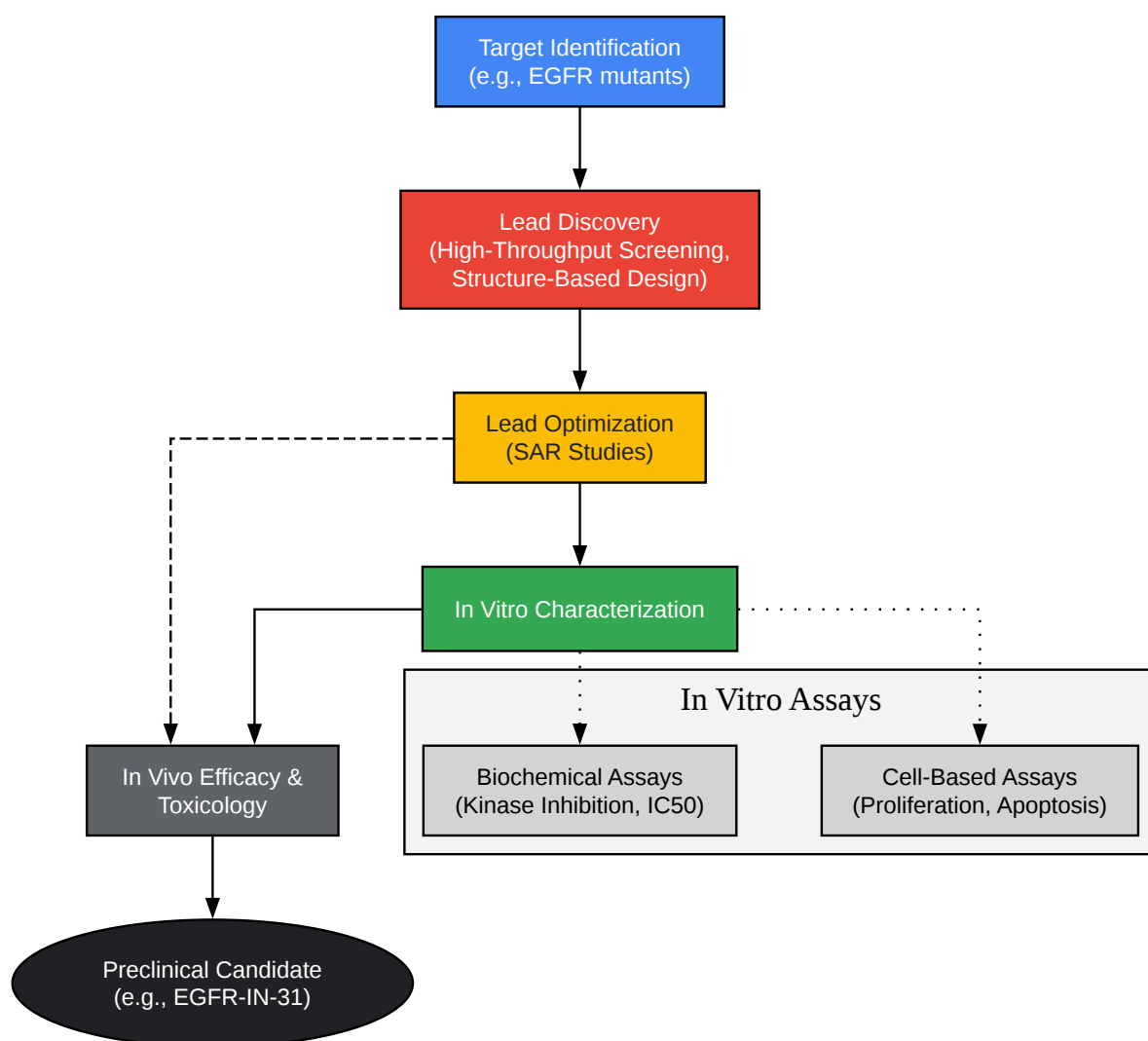
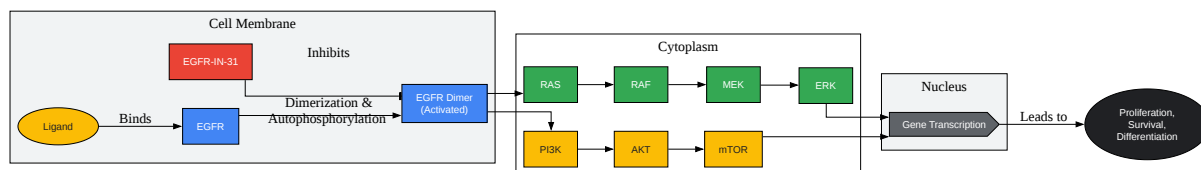
Parameter	Value	Reference
Compound Name	EGFR-IN-31	MedChemExpress
Patent Reference	WO2021185298A1 (Compound 2)	WIPO PatentScope
Molecular Formula	C ₃₂ H ₃₆ FN ₇ O	MedChemExpress
Molecular Weight	569.67 g/mol	MedChemExpress
Chemical Name	2-((5-fluoro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethyl-5-(prop-2-yn-1-yloxy)benzamide	WO2021185298A1

Discovery and Rationale

The discovery of **EGFR-IN-31** is rooted in the ongoing effort to develop next-generation EGFR inhibitors that can overcome acquired resistance to existing therapies. The design of this molecule likely incorporates a pyrimidine scaffold, a common feature in many ATP-competitive kinase inhibitors that mimics the adenine ring of ATP. The strategic placement of various substituents is intended to optimize binding affinity to the EGFR kinase domain, enhance selectivity, and maintain activity against clinically relevant mutant forms of the receptor.

Signaling Pathway

The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. **EGFR-IN-31**, as a tyrosine kinase inhibitor, acts by blocking the initial autophosphorylation step, thereby inhibiting these downstream signals.



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